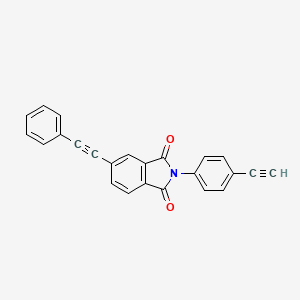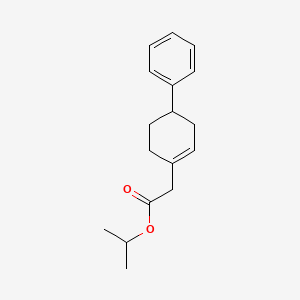
4-Methoxy-1-methyl-3,5-bis(4-methylphenyl)pyridin-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-1-methyl-3,5-bis(4-methylphenyl)pyridin-2(1h)-one is an organic compound that belongs to the class of pyridinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-methyl-3,5-bis(4-methylphenyl)pyridin-2(1h)-one typically involves multi-step organic reactions. Common starting materials might include substituted benzaldehydes, methylamine, and methoxy-substituted pyridine derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds usually involve scalable synthetic routes that can be optimized for yield and purity. Techniques such as continuous flow synthesis, high-throughput screening, and automated reaction monitoring are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1-methyl-3,5-bis(4-methylphenyl)pyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction to amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-Methoxy-1-methyl-3,5-bis(4-methylphenyl)pyridin-2(1h)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound might be investigated for its potential biological activity. Compounds with similar structures have been studied for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, derivatives of pyridinones are often explored for their potential as therapeutic agents. They may act as enzyme inhibitors, receptor modulators, or other bioactive compounds.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers, dyes, and coatings. Their chemical stability and reactivity make them suitable for various applications.
Mechanism of Action
The mechanism of action of 4-Methoxy-1-methyl-3,5-bis(4-methylphenyl)pyridin-2(1h)-one would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyridinone derivatives with different substituents. Examples could be:
- 4-Hydroxy-1-methyl-3,5-bis(4-methylphenyl)pyridin-2(1h)-one
- 4-Methoxy-1-methyl-3,5-bis(4-chlorophenyl)pyridin-2(1h)-one
Uniqueness
The uniqueness of 4-Methoxy-1-methyl-3,5-bis(4-methylphenyl)pyridin-2(1h)-one lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. Comparing its properties with similar compounds can provide insights into its distinct advantages and limitations.
Properties
CAS No. |
920490-77-3 |
|---|---|
Molecular Formula |
C21H21NO2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-methoxy-1-methyl-3,5-bis(4-methylphenyl)pyridin-2-one |
InChI |
InChI=1S/C21H21NO2/c1-14-5-9-16(10-6-14)18-13-22(3)21(23)19(20(18)24-4)17-11-7-15(2)8-12-17/h5-13H,1-4H3 |
InChI Key |
MAZLZMSEYHXDOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN(C(=O)C(=C2OC)C3=CC=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl [(methanesulfonyl)oxy]propanedioate](/img/structure/B14201337.png)
![[1-(Dichloromethoxy)-2-methylpropan-2-yl]benzene](/img/structure/B14201339.png)

![2,2'-[Heptane-1,7-diylbis(oxy)]bis(oxane)](/img/structure/B14201352.png)
![2-(4-Nitrophenyl)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B14201362.png)

![Trimethyl{2-[3-(phenylsulfanyl)but-2-en-1-yl]oct-1-en-1-yl}silane](/img/structure/B14201376.png)

![Methanone, [2-(5-bromo-3-pyridinyl)phenyl]phenyl-](/img/structure/B14201396.png)


![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-methoxyphenyl)-](/img/structure/B14201427.png)
![(2R)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14201435.png)
